NMDA receptor antagonist 7
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Overview
Description
NMDA receptor antagonists are a class of compounds that inhibit the action of the N-Methyl-D-aspartate receptor (NMDAR). These receptors are critical for synaptic plasticity, memory function, and neurodevelopment. NMDA receptor antagonist 7 is one such compound that has garnered attention for its potential therapeutic applications in various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 7 typically involves multi-step organic synthesis. The process often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antagonist properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: NMDA receptor antagonist 7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
NMDA receptor antagonist 7 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of NMDA receptors.
Biology: Helps in understanding the role of NMDA receptors in synaptic plasticity and neurodevelopment.
Medicine: Investigated for its potential in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression.
Industry: Utilized in the development of new pharmaceuticals targeting NMDA receptors
Mechanism of Action
NMDA receptor antagonist 7 exerts its effects by binding to the NMDA receptor and inhibiting the action of glutamate, the primary excitatory neurotransmitter in the brain. This inhibition prevents the influx of calcium ions into the neuron, thereby reducing excitotoxicity and neuronal damage. The molecular targets include the NMDA receptor subunits, and the pathways involved are primarily related to calcium signaling and synaptic plasticity .
Comparison with Similar Compounds
NMDA receptor antagonist 7 can be compared with other similar compounds such as:
Ketamine: A well-known NMDA receptor antagonist used for anesthesia and depression treatment.
Memantine: Used in the treatment of Alzheimer’s disease.
Dextromethorphan: Commonly used as a cough suppressant but also has NMDA receptor antagonist properties
Uniqueness: this compound is unique in its specific binding affinity and selectivity for certain NMDA receptor subunits, which may offer advantages in targeting specific neurological pathways with fewer side effects .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its unique properties and mechanisms of action make it a valuable tool in the study and treatment of various neurological disorders.
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(1S)-3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C22H27N3O/c26-22(19-6-7-21-20(15-19)16-23-24-21)10-13-25-11-8-18(9-12-25)14-17-4-2-1-3-5-17/h1-7,15-16,18,22,26H,8-14H2,(H,23,24)/t22-/m0/s1 |
InChI Key |
DLLHDEONAMMACT-QFIPXVFZSA-N |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC[C@@H](C3=CC4=C(C=C3)NN=C4)O |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCC(C3=CC4=C(C=C3)NN=C4)O |
Origin of Product |
United States |
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